molecular formula C10H10N2O3S B2739070 Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate CAS No. 1700460-55-4

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate

Cat. No. B2739070
CAS RN: 1700460-55-4
M. Wt: 238.26
InChI Key: IXBPPROWTPOQOG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate, also known as EMOT, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. EMOT is a heterocyclic molecule that contains both oxazole and thiazole rings. It is a synthetic compound that can be prepared through various chemical reactions.

Mechanism of Action

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate exerts its therapeutic effects through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of inflammatory diseases. Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has been found to inhibit the activity of bacterial and fungal enzymes, making it a potential candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects
Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has been found to have various biochemical and physiological effects in vitro and in vivo. In animal studies, Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has also been found to reduce tumor growth and improve cognitive function in animal models of cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has also been found to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate is its poor solubility in water, which may affect its bioavailability in vivo.

Future Directions

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has shown promising results in various scientific fields, and there are several future directions for research on this compound. One potential area of research is the development of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the antimicrobial properties of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate and its potential use as a new class of antimicrobial agents.
Conclusion
Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its neuroprotective effects. Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate exerts its therapeutic effects through various mechanisms and has several advantages for use in laboratory experiments. Further research is needed to investigate the potential of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate as a new class of therapeutic agents for the treatment of various diseases.

Synthesis Methods

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate can be synthesized through a multistep process involving the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ethyl oxalyl chloride. The reaction results in the formation of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate as a white crystalline solid.

Scientific Research Applications

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has been studied for its potential therapeutic applications in various scientific fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has also been studied for its neuroprotective effects and its ability to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

properties

IUPAC Name

ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-9(15-5-11-8)7-4-16-6(2)12-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPPROWTPOQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate

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